molecular formula C3H6CaO4 B1148855 L-Glyceric acid hemicalcium salt CAS No. 14028-63-8

L-Glyceric acid hemicalcium salt

Cat. No.: B1148855
CAS No.: 14028-63-8
M. Wt: 146.16 g/mol
InChI Key: SFSPYQVJHDHQPR-DKWTVANSSA-N
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Description

It is a white solid with a molecular formula of C6H10O8 · Ca · 2H2O and a molecular weight of 286.25 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glyceric acid hemicalcium salt can be synthesized through the neutralization of L-glyceric acid with calcium hydroxide. The reaction typically involves dissolving L-glyceric acid in water and then adding calcium hydroxide slowly while maintaining the pH at a neutral level. The resulting solution is then evaporated to obtain the solid hemicalcium salt .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reagents and controlled reaction conditions are crucial for industrial production to meet the quality standards required for various applications .

Chemical Reactions Analysis

Types of Reactions

L-Glyceric acid hemicalcium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Glyceric acid hemicalcium salt is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of L-glyceric acid hemicalcium salt involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways. It can also interact with calcium channels and transporters, influencing calcium homeostasis in cells .

Comparison with Similar Compounds

Similar Compounds

  • D-Glyceric acid hemicalcium salt
  • DL-Glyceric acid hemicalcium salt
  • Glyceric acid sodium salt

Comparison

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. Compared to D-glyceric acid hemicalcium salt, it has different optical activity and may interact differently with enzymes and receptors. Dthis compound is a racemic mixture and may not have the same specificity as the L-isomer .

Properties

CAS No.

14028-63-8

Molecular Formula

C3H6CaO4

Molecular Weight

146.16 g/mol

IUPAC Name

calcium;(2S)-2,3-dihydroxypropanoate

InChI

InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/t2-;/m0./s1

InChI Key

SFSPYQVJHDHQPR-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)O)O)O.[Ca]

SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2]

Canonical SMILES

C(C(C(=O)O)O)O.[Ca]

Origin of Product

United States

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